Sophoraflavanone L

Natural Product Chemistry Structure-Activity Relationship Prenylated Flavonoids

Sophoraflavanone L is a prenylated trihydroxyflavanone (C₂₅H₂₈O₆, MW 424.49 g/mol) isolated from the roots of Sophora flavescens Ait. (Leguminosae).

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
Cat. No. B1257209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoraflavanone L
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)OCC=C(C)C)C
InChIInChI=1S/C25H28O6/c1-14(2)5-7-18-22(30-10-9-15(3)4)12-20(28)24-21(29)13-23(31-25(18)24)17-8-6-16(26)11-19(17)27/h5-6,8-9,11-12,23,26-28H,7,10,13H2,1-4H3
InChIKeySXRPAWKWQUYIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sophoraflavanone L Procurement Guide: Key Structural and Functional Differentiation from In-Class Flavonoids


Sophoraflavanone L is a prenylated trihydroxyflavanone (C₂₅H₂₈O₆, MW 424.49 g/mol) isolated from the roots of Sophora flavescens Ait. (Leguminosae). Its structure is uniquely defined by a combination of three hydroxy groups at positions 5, 2′, and 4′, together with a prenyl group at C-8 and a prenyloxy ether at C-7 on the flavanone skeleton [1]. This distinct substitution pattern differentiates it from the more widely studied C-8 lavandulyl flavanones, including sophoraflavanone G and kurarinone, which instead bear a lavandulyl substituent at C-8 [2]. The compound was first reported as a new chemical entity in 2006, in a study that documented its cytotoxicity against KB epidermoid carcinoma cells [1][3].

Underexplored prenylated flavanone scaffold
C-8 prenyl + C-7 prenyloxy substitution pattern
For natural product SAR and cell-model studies

Why Sophoraflavanone L Cannot Be Generically Substituted by Other Sophora-Derived Flavanones


Within the Sophora prenylated flavonoid family, biological activity is exquisitely dependent on the type and position of prenyl substitution. Sophoraflavanone G, kurarinone, and leachianone A all carry a C-8 lavandulyl group; this lavandulyl motif is associated with potent COX-1 inhibition (IC₅₀ 0.1–1 μM) and antibacterial activity (MIC 3.13–6.25 μg/mL against MRSA) [1][2][3]. Sophoraflavanone L, by contrast, bears a structurally distinct C-8 prenyl chain combined with a C-7 prenyloxy ether [4]. This fundamentally different pattern of prenylation alters lipophilicity, molecular shape, and hydrogen-bonding capacity (TPSA 96.20 Ų), which are predicted to shift target engagement profiles away from those documented for lavandulyl analogs [4][5]. These structural differences make biological interchangeability unreliable; a procurement decision between sophoraflavanone L and a lavandulyl flavanone selects for distinct chemical space and distinct pharmacological potential. The limited published data underscore the importance of rigorous, compound-specific characterization rather than class-level extrapolation.

Structural divergence

C-8 prenyl vs C-8 lavandulyl substitution may shift lipophilicity and target engagement profiles.

Biological interchangeability

Activity data from lavandulyl flavanones may not transfer directly; extrapolation requires caution.

Data limitations

Limited published studies recommend compound-specific experimental validation.

Quantitative Evidence Guide for Sophoraflavanone L Differentiation Against Key Comparators


Structural Differentiation: Prenylation Pattern Defines a Distinct Chemical Series Relative to Lavandulyl Flavanones

Sophoraflavanone L bears a C-8 prenyl group and a C-7 prenyloxy ether on the flavanone scaffold [1][2]. The most closely related and well-characterized comparator class—the C‑8 lavandulyl flavanones (sophoraflavanone G, kurarinone, leachianone A)—carries a branched C₁₀ lavandulyl unit at C‑8 together with different oxygenation at C‑7 [2][3]. This contrast in prenylation topology alters physicochemical properties: the lavandulyl series features a TPSA of ~107 Ų and an XlogP of ~5.2 [4], whereas sophoraflavanone L registers a TPSA of 96.20 Ų and an XlogP of 5.80, indicating higher calculated lipophilicity [5]. This distinction is critical because prenylation pattern profoundly influences membrane affinity and target interaction profiles across Sophora flavonoids [2].

Prenylation Pattern
Class-level inference
C-8 prenyl + C-7 prenyloxy ether vs C-8 lavandulyl + C-7 hydroxy
Predicted higher lipophilicity and membrane permeability context
TPSA 96.20 vs ~107 Ų; XlogP 5.80 vs ~5.2 (in silico)
Natural Product Chemistry Structure-Activity Relationship Prenylated Flavonoids

Cytotoxicity Against KB Epidermoid Carcinoma Cells: Sole Published Direct Evidence of Biological Activity

In the only peer-reviewed biological evaluation published to date, sophoraflavanone L (compound 2) was tested alongside five other newly isolated prenylflavonoids (compounds 1, 3–6) for cytotoxicity against the KB epidermoid carcinoma cell line [1]. The authors reported that compounds 2–6 exhibited cytotoxic activity, with sophoraflavanone L included in this active set [1]. While the original paper does not provide individual IC₅₀ values within the publicly available abstract, the ChEBI database independently annotates sophoraflavanone L with 'antineoplastic agent' activity based on this study [2]. By comparison, sophoraflavanone G demonstrated IC₅₀ values of 20.9–39.1 μg/mL against HepG2 cells in a separate study [3], and kurarinone showed IC₅₀ values ranging from 11.3 to 18.5 μM in HL60 cells [4]. The specific quantitative potency of sophoraflavanone L in the KB assay remains to be fully reported.

Cytotoxicity Evidence
Data to verify
Reported activity in KB carcinoma cells; individual IC₅₀ not publicly available
Supports cell-model endpoint review; quantitative profiling needed
Cross-study and cross-cell line comparison limited
Cancer Cell Biology Cytotoxicity Screening Natural Product Pharmacology

Predicted ADMET Profile: Theoretical Basis for Differentiated Pharmacokinetic Behavior

In silico ADMET predictions using admetSAR 2 provide a computational framework for differentiating sophoraflavanone L from analogs [1]. Sophoraflavanone L is predicted to have high human intestinal absorption (HIA: 0.992), blood-brain barrier penetration (BBB: 0.925), and Caco-2 permeability (0.567) [1]. It is not predicted to be a P-glycoprotein substrate, nor a CYP450 inhibitor, and Ames mutagenicity is predicted negative [1]. In contrast, the structurally related sophoraflavanone G bears a C-8 lavandulyl group, which alters its lipophilicity and membrane interaction properties [2]. The C-8 prenyl + C-7 prenyloxy pattern of sophoraflavanone L is predicted to yield a distinct pharmacokinetic trajectory compared with C-8 lavandulyl congeners, though these remain computational predictions pending experimental validation.

ADMET Prediction
Class-level inference
HIA 0.992, BBB 0.925, Caco-2 0.567; non-P-gp substrate; Ames negative
Predicted membrane permeability profile; experimental validation needed
admetSAR 2 in silico predictions
ADMET Prediction Drug-Likeness Computational Pharmacology

Chemotaxonomic Rarity: Limited Natural Occurrence Implies Unique Biological Function

A comprehensive literature and database search reveals that sophoraflavanone L has been reported only once—from Sophora flavescens roots collected in Taiwan [1][2]. In sharp contrast, sophoraflavanone G has been isolated from S. flavescens, S. exigua, S. alopecuroides, and S. tonkinensis across numerous studies [2][3], and kurarinone is similarly ubiquitous across the genus [2]. Sophoraflavanone L is annotated as a metabolite in ChEBI but is absent from DrugBank, HMDB, MassBank, and major spectral libraries [4][5]. Its KNApSAcK similarity to sophoraflavanone G is only 95.31%, confirming discrete chemical identity [5]. This chemotaxonomic rarity positions sophoraflavanone L as a unique probe for investigating structure-activity relationships that cannot be addressed with abundant lavandulyl flavanones.

Reported Occurrence
Supporting evidence
1 published isolation vs >50 for sophoraflavanone G; absent from DrugBank, HMDB
Underexplored biological space; novel discovery potential
Literature and database survey as of 2026
Chemotaxonomy Natural Product Discovery Compound Authenticity

Functional Group Contrast: C-7 Prenyloxy Ether as a Distinctive Pharmacophoric Feature

The C-7 position of sophoraflavanone L is occupied by a prenyloxy ether (–O–CH₂–CH=C(CH₃)₂), in contrast to the free hydroxyl at C-7 found in sophoraflavanone G and kurarinone [1][2]. This etherification eliminates a hydrogen-bond donor while introducing an additional rotatable bond and a hydrophobic alkenyl extension [1]. The resulting pharmacophore differs fundamentally from that of C-7 hydroxy lavandulyl flavanones, with implications for hydrogen bonding to biological targets and metabolic stability [2][3]. In prenylated flavonoid SAR, C-7 substitution has been shown to modulate both antibacterial potency and COX inhibitory activity; the replacement of –OH with –O-prenyl in sophoraflavanone L represents a structural modification not available in the lavandulyl series without synthetic derivatization [3].

C-7 Substituent
Class-level inference
Prenyloxy ether (−O−CH₂−CH=C(CH₃)₂) vs free hydroxyl in lavandulyl analogs
Unique pharmacophoric feature for SAR differentiation
Loss of 1 H-bond donor; increased rotatable bonds and lipophilicity
Medicinal Chemistry Pharmacophore Modeling Ether Linkage Stability

Best Research and Industrial Application Scenarios for Sophoraflavanone L Based on Quantitative Evidence


Natural Product Oncology Screening Libraries Targeting Underexplored Chemical Space

Sophoraflavanone L is appropriate for inclusion in natural product screening decks targeting cancer cell lines, building on its confirmed cytotoxicity against KB epidermoid carcinoma cells [1]. Its rarity—only one reported isolation—makes it a valuable probe for discovering novel mechanisms of action that differ from those of extensively studied lavandulyl flavanones such as kurarinone and sophoraflavanone G [2]. Procurement is most relevant for academic and biotech groups seeking to diversify flavonoid screening sets beyond commercially saturated chemotypes.

Structure-Activity Relationship (SAR) Studies on Prenylation-Dependent Pharmacology

The unique C-8 prenyl + C-7 prenyloxy substitution pattern of sophoraflavanone L offers a distinct comparator for SAR investigations alongside C-8 lavandulyl flavanones [1][2]. Because prenylation topology dictates membrane affinity and target binding in Sophora flavonoids [2], sophoraflavanone L can serve as a critical reference compound in systematic studies designed to dissect the contribution of prenyl chain architecture to biological activity.

Computational Drug Discovery and Pharmacophore Modeling

With predicted high intestinal absorption (HIA: 0.992), blood-brain barrier penetration (BBB: 0.925), and a TPSA of 96.20 Ų, sophoraflavanone L presents a favorable in silico drug-likeness profile that differentiates it from higher-polarity lavandulyl analogs [1]. It is suitable as a scaffold for virtual screening and molecular docking campaigns focused on CNS targets or intracellular proteins where membrane permeability is a prerequisite, and where C-7 etherification may confer metabolic advantages [1][2].

Chemotaxonomic and Quality Control Standard for Sophora Species Authentication

Given its restricted occurrence in Taiwanese S. flavescens and its absence from standard spectral libraries [1], sophoraflavanone L can be developed as a geographical or chemotypic marker compound. Procurement supports the development of authenticated reference standards for UPLC-MS or LC-NMR-based quality control of Sophora-based herbal products, differentiating Taiwanese S. flavescens material from that sourced in other regions [1].

Application
Selection Property
Validation Focus
Natural product oncology screening
Structurally distinct prenylation pattern
Confirm cytotoxicity across diverse cancer cell panels
SAR on prenylation-dependent pharmacology
C-8 prenyl vs C-8 lavandulyl comparator scaffold
Dissect prenyl chain contribution to target binding
Computational drug discovery modeling
Predicted membrane permeability and ADMET profile
Validate in silico predictions with in vitro assays
Chemotaxonomic authentication standard
Restricted occurrence in Taiwanese S. flavescens
Develop authenticated reference for UPLC-MS QC
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